![molecular formula C9H10N2O2 B1320295 4-Methyl-7-nitroindoline CAS No. 179176-31-9](/img/structure/B1320295.png)
4-Methyl-7-nitroindoline
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Overview
Description
4-Methyl-7-nitroindoline is a chemical compound with the CAS Number: 179176-31-9. It has a molecular weight of 178.19 and its IUPAC name is 4-methyl-7-nitroindoline . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular formula of 4-Methyl-7-nitroindoline is C9H10N2O2 . The InChI code is 1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3 .Physical And Chemical Properties Analysis
4-Methyl-7-nitroindoline is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Photolabile Protection of Neuroactive Amino Acids
4-Methyl-7-nitroindoline: has been utilized in the synthesis of photolabile compounds that release neuroactive amino acids. These compounds are designed to release their payload upon exposure to light, allowing for precise control in experimental setups .
Calcium Ion Chelation Studies
This compound is used in the study of calcium ion chelators. It’s particularly interesting in the context of photolabile cages, which can be used to control the release of calcium ions in biological experiments .
Photocleavable Crosslinkers for Biomaterials
Innovative research has led to the development of photocleavable crosslinkers using 4-Methyl-7-nitroindoline . These crosslinkers can be used to create biomaterials whose structural properties can be altered with light, making them useful in biophotolithography and as dynamic scaffolds in tissue engineering .
Solid Phase Peptide Synthesis (SPPS)
The compound has found application in SPPS, where it acts as a photocleavable protecting group. This allows for the synthesis of complex peptides and proteins with greater efficiency and control .
Synthesis of Photocleavable Protecting Groups
4-Methyl-7-nitroindoline: derivatives are used as photocleavable protecting groups for carboxylic acids. These groups can be removed by UV light, facilitating various synthetic pathways in organic chemistry .
Photochemical Acylating Agents
The compound serves as a photochemical acylating agent. It can form amide and thioester bonds with nucleophiles under neutral conditions, which is beneficial in peptide fragment condensation and the synthesis of N-glycopeptides .
Development of Photoreactive Hydrogels
Research has explored the use of 4-Methyl-7-nitroindoline in the creation of photoreactive hydrogels. These hydrogels can be degraded by UV light, offering potential applications in controlled drug delivery systems .
Photostability Assessment
Studies have assessed the photostability of nitroindolinyl-caged compounds, including those derived from 4-Methyl-7-nitroindoline . Understanding the photostability is crucial for their application in precise biological experiments .
Safety and Hazards
properties
IUPAC Name |
4-methyl-7-nitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFZFJRSCMUKHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601497 |
Source
|
Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179176-31-9 |
Source
|
Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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